molecular formula C23H39ClN2O5 B15125463 CyclohexylRamiprilHydrochloride

CyclohexylRamiprilHydrochloride

Cat. No.: B15125463
M. Wt: 459.0 g/mol
InChI Key: KYSZJGRJQYQTJD-UHFFFAOYSA-N
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Description

CyclohexylRamiprilHydrochloride (systematic name: 1-Cyclohexyl-2-propanamine hydrochloride) is a cyclohexyl-substituted amine hydrochloride compound. Key characteristics include:

  • Molecular Formula: C₉H₁₉N·HCl
  • Molecular Weight: 177.71 g/mol
  • Synonyms: 1-Cyclohexylpropan-2-amine hydrochloride, norpropylhexedrine hydrochloride .
  • Structural Features: A cyclohexane ring attached to a propan-2-amine backbone, with a hydrochloride salt formation at the amine group.

Properties

Molecular Formula

C23H39ClN2O5

Molecular Weight

459.0 g/mol

IUPAC Name

1-[2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C23H38N2O5.ClH/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28;/h15-20,24H,3-14H2,1-2H3,(H,27,28);1H

InChI Key

KYSZJGRJQYQTJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CyclohexylRamiprilHydrochloride typically involves the reaction of Ramipril with cyclohexylamine under controlled conditions. The process may include steps such as esterification, amidation, and hydrochloride salt formation. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and advanced purification techniques like High-Performance Liquid Chromatography (HPLC) to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: CyclohexylRamiprilHydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl derivatives, while reduction may produce cyclohexylamines .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences among CyclohexylRamiprilHydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
1-Cyclohexyl-2-propanamine HCl C₉H₁₉N·HCl 177.71 Cyclohexyl group, propan-2-amine backbone Pharmaceutical intermediate
Cyclobenzaprine HCl C₂₀H₂₁N·HCl 311.85 Dibenzocycloheptene ring, dimethylamine Muscle relaxant
Cyclohexylamine HCl C₆H₁₃N·HCl 135.63 Cyclohexyl group, primary amine Chemical synthesis
Chlorocyclohexane C₆H₁₁Cl 118.06 Halogenated cyclohexane Solvent, industrial use

Analytical and Purity Standards

  • Cyclobenzaprine HCl :
    • Purity : ≥98.0% (dry basis) with stringent impurity limits (e.g., cyclobenzaprine N-oxide ≤0.15%) .
    • Analytical Methods : HPLC with UV detection, retention time matching, and spectral verification .
  • 1-Cyclohexyl-2-propanamine HCl: Limited analytical data in the evidence, but nomenclature and registry numbers (CAS 5471-54-5, MDL MFCD01734732) suggest standardized synthesis protocols .

Functional Group and Pharmacological Implications

  • Cyclobenzaprine HCl: The dibenzocycloheptene ring system is critical for its muscle relaxant activity, likely via central nervous system modulation (e.g., serotonin/norepinephrine reuptake inhibition) .
  • 1-Cyclohexyl-2-propanamine HCl : The simpler cyclohexyl-amine structure may limit CNS activity but could serve as a precursor for bioactive molecules.
  • Cyclohexylamine HCl : As a primary amine, it is more reactive and commonly used in chemical synthesis rather than direct therapeutic applications .

Research Findings and Limitations

  • Cyclobenzaprine HCl : Extensive quality control protocols are documented, including impurity profiling and stability testing under USP guidelines .

Q & A

Q. What approaches are used to investigate the stereochemical impact of this compound’s enantiomers on pharmacological activity?

  • Answer: Enantiomeric separation via chiral chromatography (e.g., Chiralpak AD-H column) followed by in vitro assays (e.g., ACE inhibition) for each isomer. Molecular dynamics simulations can predict binding mode differences. In vivo pharmacokinetic studies in animal models assess stereoselective metabolism and efficacy .

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